

# Technical Guide: Chemical Structure and Molecular Characterization of GDC-0152

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## Compound of Interest

Compound Name: GDC-0152

Cat. No.: B8051015

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## Executive Summary

**GDC-0152** is a potent, synthetic small-molecule antagonist of Inhibitor of Apoptosis (IAP) proteins, designed to mimic the N-terminal AVPI (Ala-Val-Pro-Ile) motif of the endogenous mitochondrial protein Smac/DIABLO.<sup>[1][2][3][4]</sup> By binding with high affinity to the Baculovirus IAP Repeat (BIR) domains of XIAP, cIAP1, cIAP2, and ML-IAP, **GDC-0152** liberates caspases to execute apoptotic cell death.<sup>[1][2]</sup> This guide details the chemical identity, structural pharmacophores, physicochemical properties, and mechanistic basis of **GDC-0152** for researchers in medicinal chemistry and oncology drug development.<sup>[1][2]</sup>

## Chemical Identity & Structural Analysis<sup>[1][2][5][6][7]</sup>

**GDC-0152** is a peptidomimetic scaffold engineered to improve upon the metabolic stability and potency of endogenous Smac peptides. Its structure is defined by four distinct pharmacophoric elements that correspond to the P1–P4 binding pockets of the IAP BIR domains.

## Nomenclature and Identifiers<sup>[2]</sup>

Parameter	Data
Common Name	GDC-0152
IUPAC Name	(2S)-1-[(2S)-2-cyclohexyl-2-[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenyl-1,2,3-thiadiazol-5-yl)pyrrolidine-2-carboxamide
CAS Registry Number	873652-48-3
Molecular Formula	C <sub>25</sub> H <sub>34</sub> N <sub>6</sub> O <sub>3</sub> S
Molecular Weight (Average)	498.64 g/mol
Monoisotopic Mass	498.2413 Da
SMILES (Canonical)	<chem>CC(=O)NC(=O)N2CCC[C@H]2C(=O)Nc3c(c4ccc4)nns3</chem>

## Structural Dissection (Pharmacophore Analysis)[1][2]

The high affinity of **GDC-0152** (

< 50 nM for XIAP, cIAP1/2) is driven by specific structural modifications to the native AVPI tetrapeptide sequence.[1][2]

- P1 Residue (N-Methyl-L-Alanine):
  - Structure: The N-terminal alanine is methylated.[1][2]
  - Function: Mimics the Alanine of the AVPI motif. The N-methylation enhances proteolytic stability against aminopeptidases and improves cell permeability without sacrificing the critical hydrogen bond interaction with the Asp residue in the BIR3 binding pocket.
- P2 Residue (L-Cyclohexylglycine):
  - Structure: A non-natural amino acid replacing Valine.[2]
  - Function: The bulky cyclohexyl group fills the hydrophobic P2 pocket of the IAP protein more effectively than the isopropyl group of Valine, increasing binding affinity through van

der Waals interactions.

- P3 Residue (L-Proline):
  - Structure: A central pyrrolidine ring.[2]
  - Function: Maintains the precise conformational turn required to orient the P1 and P4 groups. It serves as the rigid scaffold core.
- P4 Residue (4-Phenyl-1,2,3-thiadiazole):
  - Structure: A bioisosteric replacement for the Isoleucine side chain.
  - Function: The thiadiazole ring acts as a rigid linker, while the phenyl ring engages in -  
  
stacking or hydrophobic interactions within the P4 pocket.[2] This moiety significantly enhances potency compared to aliphatic chains.[2]

## Physicochemical Profile

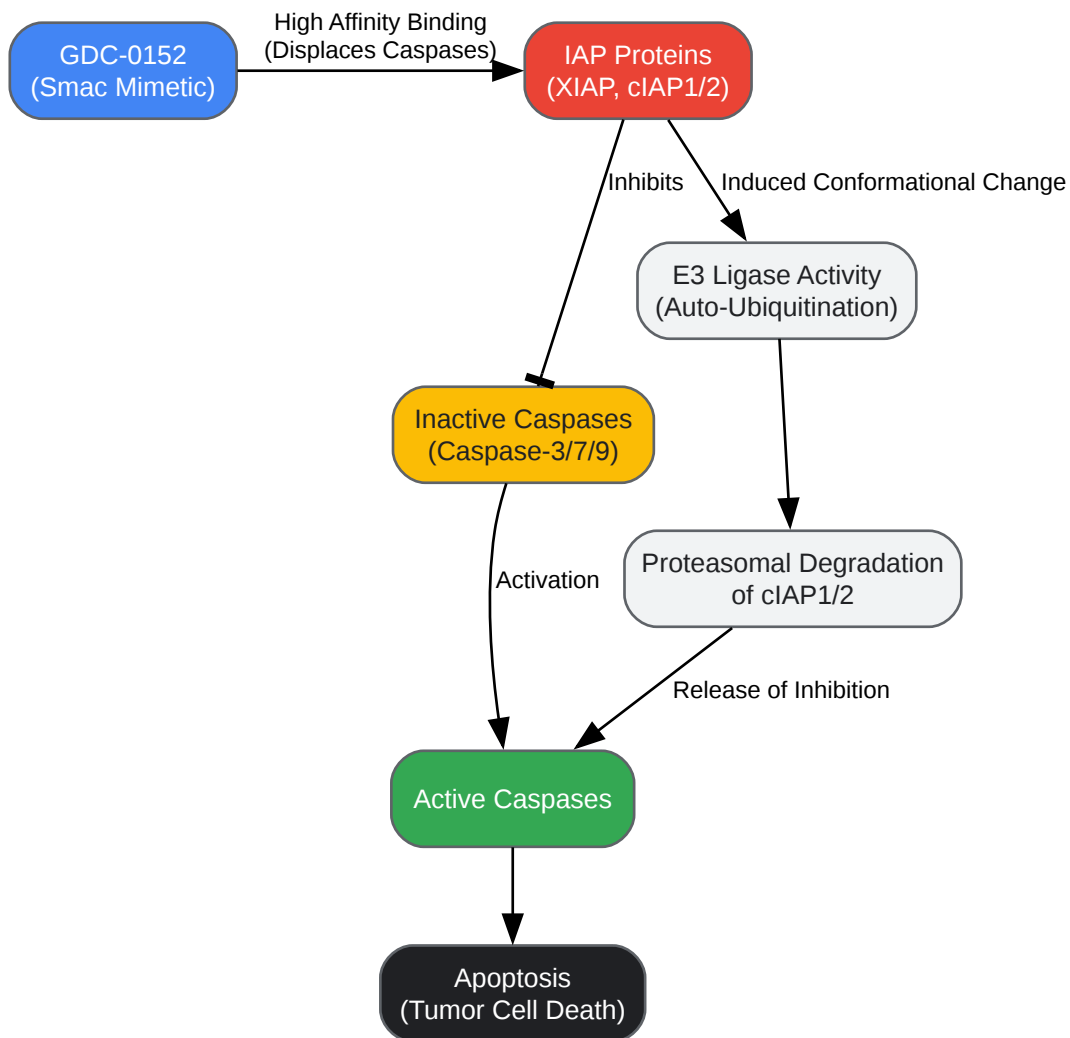
Understanding the physicochemical properties is critical for assay development and formulation.

Property	Value / Characteristic	Implication for Research
Solubility (DMSO)	> 50 mg/mL (> 100 mM)	Excellent solubility for preparing high-concentration stock solutions.[1][2]
Solubility (Water)	Insoluble	Requires co-solvents or complexation (e.g., cyclodextrins) for aqueous delivery.[1][2]
Solubility (Ethanol)	~50 mg/mL (with sonication)	Alternative organic solvent if DMSO is contraindicated.[1][2]
Lipophilicity (cLogP)	~3.4	Moderate lipophilicity; suggests good membrane permeability but potential for non-specific binding in serum-free assays.[1][2]
pKa	~7.8 (Secondary amine)	The N-terminal amine is predominantly protonated at physiological pH, essential for electrostatic interaction with the IAP acidic groove.[1][2]
Appearance	White to off-white solid	Visual check for purity; yellowing may indicate oxidation of the amine or thiadiazole degradation.[2]

## Mechanism of Action & Structural Basis

**GDC-0152** functions as a "Smac Mimetic." [1][2][5][6][7] In healthy cells, IAP proteins inhibit caspases to prevent accidental cell death. In cancer cells, IAPs are often overexpressed. **GDC-0152** competitively binds to the BIR domains of these IAPs, displacing the caspases and leading to their activation. [2][3][4]

## Signaling Pathway Diagram [1][2]



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Figure 1: Mechanism of Action. **GDC-0152** binds IAPs, triggering cIAP auto-ubiquitination and releasing caspases to execute apoptosis.[1][2]

## Binding Kinetics

- XIAP-BIR3:ngcontent-ng-c2699131324="" \_ngghost-ng-c2339441298="" class="inline ng-star-inserted">

nM[1][2][3][8][9][10]

- cIAP1-BIR3:

nM

- cIAP2-BIR3:

nM

- ML-IAP-BIR:

nM

The compound induces the rapid degradation of cIAP1 (within minutes to hours) in tumor cells, which is a hallmark biomarker for target engagement.

## Experimental Protocols

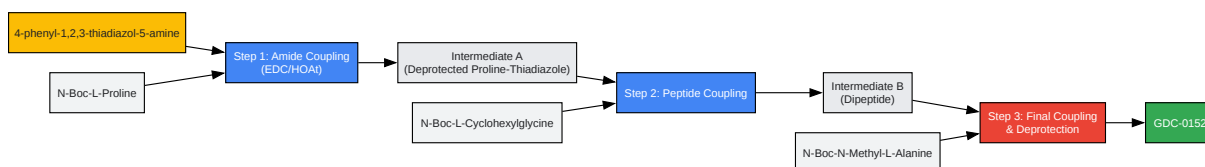
### Preparation of Stock Solutions

Objective: Create a stable 10 mM stock solution for in vitro assays.

- Weighing: Accurately weigh 5.0 mg of **GDC-0152** powder.
- Calculation:
  - MW = 498.64 g/mol .[\[2\]](#)[\[8\]](#)[\[11\]](#)[\[12\]](#)
  - Target Concentration = 10 mM (10 μmol/mL).[\[1\]](#)[\[2\]](#)
  - Required Volume = Mass (mg) / [MW (mg/μmol) × Conc (mM)][\[1\]](#)[\[2\]](#)
  - mL.[\[1\]](#)[\[2\]](#)
- Solubilization: Add 1.0 mL of anhydrous DMSO (Grade ≥99.9%).
- Mixing: Vortex for 30 seconds. If particulates remain, sonicate at 37°C for 5 minutes.
- Storage: Aliquot into light-protective tubes and store at -20°C (stable for 1 year) or -80°C (stable for 2 years). Avoid repeated freeze-thaw cycles.[\[1\]](#)[\[2\]](#)

### Synthesis Workflow (Retrosynthetic Logic)

For researchers interested in the structural assembly or SAR (Structure-Activity Relationship) expansion, the synthesis follows a convergent peptide coupling strategy.[\[1\]](#)[\[2\]](#)



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Figure 2: Modular synthesis workflow.[1][2] The scaffold is assembled C-terminus to N-terminus using standard amide coupling reagents.[1][2]

## Characterization Checklist

To validate the identity of **GDC-0152** batches, ensure the following spectral features are present:

- $^1\text{H}$  NMR (DMSO- $d_6$ ): Look for the characteristic thiadiazole singlet (~9.0-9.5 ppm) and the N-methyl doublet (~2.3-2.5 ppm).[1][2] The cyclohexyl protons will appear as a complex multiplet in the 1.0–1.8 ppm range.
- LC-MS: A single peak with  $[\text{M}+\text{H}]^+ = 499.2$ .[1][2]
- Chiral Purity: Critical, as the stereochemistry at the alanine, cyclohexylglycine, and proline centers (all S-configuration) is essential for binding.[1][2] Confirm using chiral HPLC.

## References

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